molecular formula C12H19NO2 B7815816 (1-Adamantyl)aminoacetic acid CAS No. 16782-41-5

(1-Adamantyl)aminoacetic acid

Cat. No. B7815816
CAS RN: 16782-41-5
M. Wt: 209.28 g/mol
InChI Key: LTHGZYQCFFPTAJ-UHFFFAOYSA-N
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Description

(1-Adamantyl)aminoacetic acid is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Adamantyl)aminoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Adamantyl)aminoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis :

    • (1-Adamantyl)aminoacetic acid derivatives, such as 2,4-bis(1-adamantyl)acetoacetic acid and its esters and amides, have been synthesized efficiently through self-acylation methods. These methods offer routes to sterically hindered ketenes and other structurally complex adamantane derivatives (Kovalev et al., 2010).
    • A method for the adamantylation of hydantoin has been proposed, providing a route to synthesize adamantane derivatives like (S)-(+)-(adamantan-1-yl)glycin, a key intermediate in Saxagliptin synthesis for treating type II diabetes (Osipov et al., 2016).
  • Biological Activity :

    • Adamantylamino derivatives of heterocycles have shown to enhance the production of tumor necrosis factor alpha (TNF-alpha) in genetically modified cells. Compounds such as 2-adamantylamino-6-methylpyridine and 2-adamantylamino4-methylpyrimidine were identified as the most biologically active (Mauri et al., 2001).
  • Drug Design :

    • Adamantyl-based compounds are valued in drug design due to their hydrophobic nature and steric bulk. They are used clinically in treatments for neurological conditions, as antiviral agents, and against type 2 diabetes. The adamantyl group's characteristics make it a significant component in enhancing drug stability and pharmacokinetics (Liu et al., 2011).

properties

IUPAC Name

2-(1-adamantylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-11(15)7-13-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHGZYQCFFPTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287418
Record name N-Tricyclo[3.3.1.13,7]dec-1-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantylglycine

CAS RN

16782-41-5
Record name N-Tricyclo[3.3.1.13,7]dec-1-ylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16782-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tricyclo[3.3.1.13,7]dec-1-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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